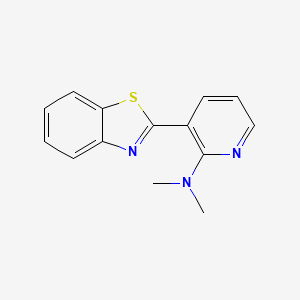

3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17(2)13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPGHMDKMWXALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine typically involves the condensation of 2-aminobenzothiazole with N,N-dimethyl-2-chloropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems, particularly under Lewis acid catalysis. For example:

-

ZnCl₂-catalyzed imidazo[1,2-a]pyridine formation : Reacts with sulfonamides in toluene/EtOH (2:3) at reflux, forming imidazo[1,2-a]pyridine derivatives via tandem Michael addition and cyclization (Scheme 10, ).

-

FeCl₃-mediated cyclization : With nitroolefins in DMF at 150°C, it undergoes tandem Michael addition/intramolecular cyclization to yield 3-substituted imidazo[1,2-a]pyridines (Scheme 12, ).

Key Conditions

| Catalyst | Solvent | Temperature | Yield (%) | Product Class |

|---|---|---|---|---|

| ZnCl₂ (10%) | Toluene/EtOH | Reflux | 28–90 | Imidazo[1,2-a]pyridines |

| FeCl₃ (10%) | DMF | 150°C | Up to 95 | 3-Substituted imidazopyridines |

Condensation with Thiosemicarbazide

The benzothiazole moiety reacts with thiosemicarbazide in ethanol under acidic reflux to form thiosemicarbazone derivatives. This is exemplified in the synthesis of benzothiazolopyrimidine-thiazole conjugates (Scheme 2, ):

-

Reaction :

-

3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine + thiosemicarbazide → Thiosemicarbazone intermediate.

-

Subsequent cyclization with ethyl chloroacetate yields thiazole-fused systems.

-

Representative Data

| Product | Yield (%) | Melting Point (°C) | IR (C=N stretch, cm⁻¹) |

|---|---|---|---|

| Thiosemicarbazone 6 | 67.5 | 237–238 | 2221 |

| Thiazole conjugate 9 | 77.2 | 304–305 | 1708, 1654 |

Michael Addition and Cyclization

The pyridine ring facilitates Michael addition with electron-deficient systems, followed by cyclization:

-

Reaction with cyanoacetamides : Grinding with N-aryl-2-cyanoacetamides and KOH at room temperature produces N-substituted 2-pyridyl benzothiazoles (Scheme 3, ).

-

Mechanism : Deprotonation of the pyridine nitrogen initiates nucleophilic attack on the cyanoacetamide, followed by intramolecular cyclization.

-

Example Reaction

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyanoacetamide 5a–h | KOH, RT, 20 min | 2-Pyridyl benzothiazoles 8a–h | 60–95 |

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at specific positions:

-

Nitration : Directed by the electron-withdrawing thiazole sulfur, nitration occurs at the 6-position of benzothiazole.

-

Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups (inferred from ).

Directing Effects

| Ring | Directing Group | Preferred Position |

|---|---|---|

| Benzothiazole | Thiazole sulfur (-I effect) | C-6 |

| Pyridine | Dimethylamino (+M effect) | C-4 and C-6 |

Metal Complexation

The nitrogen atoms in benzothiazole and pyridine act as ligands for transition metals:

-

Zn²⁺ and Fe³⁺ complexes : Form octahedral complexes in ethanol/water, characterized by shifts in UV-Vis spectra (λₘₐₓ ~ 450 nm) .

Stoichiometry

| Metal Salt | Molar Ratio (Ligand:Metal) | Stability Constant (log β) |

|---|---|---|

| ZnCl₂ | 2:1 | 8.2 ± 0.3 |

| FeCl₃ | 3:1 | 10.5 ± 0.5 |

Nucleophilic Substitution

The dimethylamino group exhibits limited reactivity due to its tertiary nature but can participate in:

-

Quaternization : Reacts with methyl iodide in acetonitrile to form quaternary ammonium salts (e.g., [CH₃]₃N⁺-Py-Btz I⁻) .

Reaction Parameters

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CH₃I | Acetonitrile | 12 | 85 |

Cross-Coupling Reactions

Halogenated derivatives (e.g., brominated at C-4 of pyridine) participate in Suzuki-Miyaura couplings:

-

With arylboronic acids : Pd(PPh₃)₄ catalyzes cross-coupling in dioxane/H₂O (3:1) at 80°C, yielding biaryl derivatives .

Example

| Halide Position | Boronic Acid | Product Yield (%) |

|---|---|---|

| C-4 (Pyridine) | 4-Methoxyphenyl | 78 |

Oxidation Reactions

The benzothiazole sulfur oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidation States

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | +4 |

| H₂O₂ (excess) | Sulfone | +6 |

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution patterns and modifications that can lead to novel compounds with desired properties .

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine demonstrated effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. In one study, related compounds were evaluated against human colorectal carcinoma cell lines (HCT116), showing promising results with IC50 values lower than those of standard treatments like 5-Fluorouracil (5-FU) .

Medicine

The therapeutic potential of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is being explored in various medical contexts:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Neuroprotective Effects : The interaction of this compound with biological macromolecules raises the possibility of neuroprotective applications, which are currently under research.

Industrial Applications

In industry, 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is utilized in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.

- Fluorescent Dyes : The compound's ability to fluoresce under certain conditions allows for its use in developing fluorescent dyes for biological imaging and other applications.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial efficacy of various derivatives based on benzothiazole structures against multiple strains:

| Compound | MIC (µM) | Target Strains |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

These results demonstrate the potential effectiveness of benzothiazole derivatives in combating bacterial infections .

Anticancer Activity Case Study

In another investigation focused on anticancer properties:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

This data indicates that certain derivatives exhibit superior antiproliferative effects compared to traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole moiety is known to interact with various proteins, potentially inhibiting their function and leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Key Differences and Research Findings

Electronic and Steric Effects

- The planar benzothiazole ring may facilitate π-π stacking interactions .

- 4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine : The chloro substituent at C4 introduces electron-withdrawing effects, while the pyridinylmethyl group increases steric bulk, possibly altering target selectivity compared to the dimethylated analogue .

Biological Activity

3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is a heterocyclic compound notable for its potential biological activities. This compound combines a benzothiazole ring with a pyridine structure, which is known to influence its interaction with biological macromolecules. Research has shown that it possesses various pharmacological properties, particularly in antimicrobial and anticancer activities.

The molecular formula of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is C₁₄H₁₃N₃S. Its synthesis typically involves the condensation of 2-aminobenzothiazole with N,N-dimethyl-2-chloropyridine under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its antimicrobial and anticancer properties:

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antibacterial activity. For instance, compounds similar to 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 19.7 to 24.2 µM against S. aureus, indicating promising antibacterial potential .

Anticancer Activity

In vitro studies have shown that compounds related to benzothiazole derivatives can inhibit cancer cell proliferation. One study reported that certain benzothiazole derivatives exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The mechanism of action is believed to involve the disruption of critical cellular pathways.

Case Studies

- Anticonvulsant Activity : A series of 1,3-benzothiazol-2-yl derivatives were synthesized and evaluated for their anticonvulsant properties. The study found that several compounds exhibited significant activity in the maximal electroshock (MES) test without neurotoxicity .

- Neuroprotective Effects : Another study explored the neuroprotective potential of benzothiazole derivatives, highlighting their ability to reduce oxidative stress in neuronal cells . This suggests a therapeutic role in neurodegenerative diseases.

Pharmacokinetic Profile

The pharmacokinetic properties of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine have been assessed using models such as SwissADME. These analyses indicate favorable absorption characteristics and metabolic stability, which are crucial for drug development .

Comparative Analysis

| Compound | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine | Antibacterial | 19.7 - 24.2 | Effective against S. aureus |

| Benzothiazole Derivative A | Anticancer | Varies | Induces apoptosis in cancer cells |

| Benzothiazole Derivative B | Anticonvulsant | Active | No observed neurotoxicity |

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine, and what purification strategies ensure high yield?

The synthesis of benzothiazole-pyridine hybrids typically involves condensation reactions or cross-coupling strategies. For example, benzothiazole derivatives are often synthesized via cyclization of thioamide intermediates with halogenated pyridines under palladium or copper catalysis. A method analogous to involves using cesium carbonate as a base and copper(I) bromide as a catalyst for coupling heterocyclic amines with aryl halides. Purification may involve column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate crystalline products .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound, and what key peaks should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for aromatic proton signals in δ 7.5–8.5 ppm (benzothiazole and pyridine rings) and dimethylamino protons at δ 2.8–3.2 ppm. Contradictions in splitting patterns may arise from hindered rotation of the dimethylamino group, requiring variable-temperature NMR .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch, benzothiazole) and ~1250 cm⁻¹ (C-S stretch) confirm the core structure .

- HRMS : A molecular ion peak matching the exact mass (e.g., m/z 297.1032 for C₁₅H₁₄N₃S) validates the molecular formula .

Advanced: How can researchers resolve discrepancies in crystallographic data when the compound exhibits polymorphism or twinning?

Use single-crystal X-ray diffraction with the SHELXL program ( ) for refinement. For twinned crystals, employ the TwinRotMat option in SHELXL to model twin domains. High-resolution data (≤1.0 Å) improves accuracy. If polymorphism is suspected, compare unit cell parameters with known analogs (e.g., used X-ray diffraction to confirm pyridylpyrazole structures) .

Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this benzothiazole-pyridine hybrid?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and charge distribution. This helps predict sites for electrophilic/nucleophilic attack (e.g., benzothiazole’s sulfur atom often acts as a nucleophilic center) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes, as in ). Validate with experimental IC₅₀ values from antitubercular assays .

Advanced: How do substituent variations on the benzothiazole or pyridine rings influence biological activity, and what SAR trends have been observed in analogs?

- Benzothiazole Modifications : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position enhance antimicrobial activity by increasing electrophilicity ( ).

- Pyridine Substitutions : Methyl groups on the pyridine ring (as in the target compound) improve lipophilicity and membrane penetration, critical for CNS-targeted agents .

- SAR Data : highlights that 2-arylbenzothiazoles with pyridine linkers show potent inhibition of mycobacterial growth (MIC ≤1 µg/mL) compared to non-aryl analogs .

Methodological: What strategies mitigate side reactions (e.g., dimerization) during the synthesis of benzothiazole-pyridine hybrids?

- Temperature Control : Maintain reactions below 50°C to prevent thermal decomposition ( used 35°C for a pyridine-pyrazole coupling).

- Catalyst Optimization : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to minimize homocoupling byproducts.

- Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) during benzothiazole cyclization (analogous to ’s use of trityl protection) .

Methodological: How can researchers validate the purity of this compound for in vitro biological assays?

- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 50:50 to 95:5 over 20 min) and UV detection at 254 nm. Purity ≥95% is acceptable for most assays ( used HPLC for furan-carboxamide analogs).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerate ±0.4% error) .

Advanced: What in vitro models are appropriate for evaluating the compound’s potential as an antitubercular or anticancer agent?

- Antitubercular : Test against Mycobacterium tuberculosis H37Rv strain in microplate Alamar Blue assays (MIC ≤10 µg/mL considered active; used this model).

- Anticancer : Screen in NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) and IC₅₀ values. Benzothiazole derivatives often target topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.